2.5x Higher Acid-Catalyzed Deprotection Reactivity vs. 2-Methyl Analog
In a direct comparative study of vinylphenol-methacrylate copolymer resists, the 2-ethyladamantyl (EAd) protective group exhibited a deprotection reactivity that was 2.5 times higher than that of the 2-methyladamantyl (MAd) group under acidic conditions [1]. This enhanced reactivity is critical for achieving higher sensitivity and lower exposure doses in chemically amplified photoresists.
| Evidence Dimension | Acid-catalyzed deprotection reactivity |
|---|---|
| Target Compound Data | Relative reactivity = 2.5 |
| Comparator Or Baseline | 2-Methyladamantyl (MAd) group; Relative reactivity = 1.0 |
| Quantified Difference | 2.5x higher for EAd |
| Conditions | Vinylphenol-2-alkyl-2-adamantyl methacrylate copolymer system; acidic condition |
Why This Matters
Higher reactivity directly translates to improved photospeed and sensitivity in photoresist formulations, reducing the required exposure dose (mJ/cm²) and increasing throughput in semiconductor lithography.
- [1] Nozaki, K., et al. High etch-resistant EB resists employing adamantyl protective groups and their application for 248-nm lithography. Journal of Photopolymer Science and Technology, 2000, 13(3), 397-403. View Source
